molecular formula C18H23N7O B2744737 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2320468-22-0

1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2744737
CAS No.: 2320468-22-0
M. Wt: 353.43
InChI Key: ZJQBALWZIPJMQK-UHFFFAOYSA-N
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Description

1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound. It features a unique structure that combines several pharmacologically active moieties, making it a subject of interest in medicinal chemistry and drug design. The compound’s structure includes a cyclopropyl group, a triazolopyridazine ring, a diazepane ring, and an oxazole ring, which contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple steps, including cyclization and functional group transformations. The triazolopyridazine ring can be synthesized through intramolecular cyclization of appropriate precursors under specific conditions . The diazepane ring is typically formed through cyclization reactions involving amines and appropriate electrophiles . The final oxazole ring is introduced through cyclization reactions involving oxime derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The triazolopyridazine and oxazole rings are particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is unique due to its combination of multiple pharmacologically active moieties, which contribute to its diverse biological activities. The presence of the cyclopropyl group, triazolopyridazine ring, diazepane ring, and oxazole ring in a single molecule enhances its potential as a versatile bioactive compound .

Properties

IUPAC Name

5-cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-13-19-20-17-5-6-18(21-25(13)17)24-8-2-7-23(9-10-24)12-15-11-16(26-22-15)14-3-4-14/h5-6,11,14H,2-4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQBALWZIPJMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)CC4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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